Wuweizidilactone H
Description
Wuweizidilactone H is a highly oxygenated nortriterpenoid belonging to the schisanartane skeleton class, isolated primarily from the fruit, leaves, and stems of Schisandra chinensis (Turcz.) Baill. . Its molecular formula is C28H36O10, as confirmed by HRESIMS and NMR analyses . Structurally, it features a complex polycyclic framework with eight rings, one double bond, and two carbonyl groups, contributing to 11 degrees of unsaturation . Unlike its hydroxylated derivative, 19(R)-hydroxyl-wuweizidilactone H, this compound lacks an additional hydroxyl group at C-19, a key structural distinction .
Properties
Molecular Formula |
C28H36O10 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7R,9S,11R,12S,14S,16R,20R,23S,25R)-12,14,25-trihydroxy-3',7,22,22-tetramethylspiro[3,10,17,21-tetraoxaheptacyclo[12.11.0.02,4.02,11.06,11.016,20.016,23]pentacosane-9,5'-furan]-2',18-dione |
InChI |
InChI=1S/C28H36O10/c1-12-8-25(9-13(2)22(32)37-25)38-27-14(12)5-19-28(27,35-19)21-15(29)6-16-23(3,4)34-18-7-20(31)36-26(16,18)11-24(21,33)10-17(27)30/h9,12,14-19,21,29-30,33H,5-8,10-11H2,1-4H3/t12-,14-,15-,16+,17+,18-,19+,21-,24+,25-,26-,27-,28-/m1/s1 |
InChI Key |
SVLAIBOYFCQLIY-PNNZTPFKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2(C=C(C(=O)O2)C)O[C@@]34[C@@H]1C[C@H]5[C@@]3(O5)[C@@H]6[C@@H](C[C@@H]7[C@]8(C[C@]6(C[C@@H]4O)O)[C@@H](CC(=O)O8)OC7(C)C)O |
Canonical SMILES |
CC1CC2(C=C(C(=O)O2)C)OC34C1CC5C3(O5)C6C(CC7C(OC8C7(CC6(CC4O)O)OC(=O)C8)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Wuweizidilactone H can be isolated from the fruit of Schisandra chinensis through a series of extraction and purification processes. The fruit is typically subjected to solvent extraction using aqueous acetone, followed by chromatographic techniques to purify the compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Wuweizidilactone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Wuweizidilactone H has a wide range of scientific research applications:
Mechanism of Action
Wuweizidilactone H exerts its effects primarily through its interaction with cellular pathways involved in liver protection. It is believed to modulate oxidative stress and inflammation, thereby protecting liver cells from damage . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of antioxidant enzymes and anti-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Wuweizidilactone H is part of a structurally diverse group of nortriterpenoids and bisnortriterpenoids from the Schisandraceae family. Below is a comparative analysis with key analogs:
Bioactivity Comparisons
- Anti-HIV Activity :
Wuweizidilactone I and A exhibit moderate anti-HIV activity (EC50: 17.9–28.86 μg/mL), whereas this compound’s efficacy remains unreported . - Neuroprotection: Wuweizidilactones C and F (50 μM) show moderate neuroprotection in SH-SY5Y cells (64–67% survival vs. 52% control) .
- Hepatoprotection :
Unlike dibenzocyclooctadiene lignans (e.g., schizandrin, survival rate: 44% at 10 μM), this compound lacks hepatoprotective effects in APAP-induced HepG2 cell models .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The role of hydroxyl groups (e.g., C-19 in 19(R)-hydroxyl-wuweizidilactone H) and lactone configurations in bioactivity warrants further study.
- Comparative Pharmacokinetics: Differences in bioavailability between schisanartanes (e.g., this compound) and 18-norschiartanes (e.g., Schindilactone H) are unknown but critical for drug development.
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